molecular formula C13H21NO2S B14183548 4-Hydroxy-N-octylthiophene-2-carboxamide CAS No. 922714-85-0

4-Hydroxy-N-octylthiophene-2-carboxamide

Cat. No.: B14183548
CAS No.: 922714-85-0
M. Wt: 255.38 g/mol
InChI Key: NINBTXFBCSXIQT-UHFFFAOYSA-N
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Description

4-Hydroxy-N-octylthiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N-octylthiophene-2-carboxamide typically involves the amidation of 4-hydroxythiophene-2-carboxylic acid with octylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the reactants at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N-octylthiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-N-octylthiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-octylthiophene-2-carboxamide involves its interaction with various molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-N-octylthiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its long alkyl chain (octyl group) enhances its lipophilicity, making it more suitable for applications in organic semiconductors and drug delivery systems .

Properties

CAS No.

922714-85-0

Molecular Formula

C13H21NO2S

Molecular Weight

255.38 g/mol

IUPAC Name

4-hydroxy-N-octylthiophene-2-carboxamide

InChI

InChI=1S/C13H21NO2S/c1-2-3-4-5-6-7-8-14-13(16)12-9-11(15)10-17-12/h9-10,15H,2-8H2,1H3,(H,14,16)

InChI Key

NINBTXFBCSXIQT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)C1=CC(=CS1)O

Origin of Product

United States

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